molecular formula C8H11N3O B1437484 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone CAS No. 1015846-81-7

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B1437484
CAS No.: 1015846-81-7
M. Wt: 165.19 g/mol
InChI Key: RMLQAKYTNNQTME-UHFFFAOYSA-N
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Description

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyrrolidine ring attached to a pyridazinone core

Scientific Research Applications

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone typically involves the reaction of pyridazinone derivatives with pyrrolidine under specific conditions. One common method includes the condensation of 3(2H)-pyridazinone with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and optimization of reaction conditions is crucial to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone derivative.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces dihydropyridazinone derivatives.

Mechanism of Action

The mechanism of action of 5-(1-Pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Pyrrolidinyl)cyclohexene: Similar in structure but with a cyclohexene ring instead of a pyridazinone core.

    2-Bromo-4’-(1-pyrrolidinyl)acetophenone: Contains a pyrrolidinyl group attached to an acetophenone moiety.

Uniqueness

5-(1-Pyrrolidinyl)-3(2H)-pyridazinone is unique due to its combination of a pyrrolidine ring and a pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-pyrrolidin-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-5-7(6-9-10-8)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLQAKYTNNQTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651023
Record name 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-81-7
Record name 5-(Pyrrolidin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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